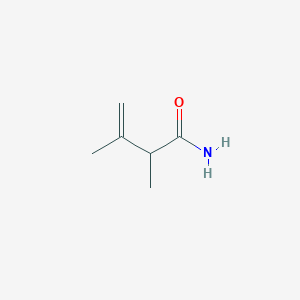

2,3-Dimethyl-but-3-enoic acid amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbut-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4(2)5(3)6(7)8/h5H,1H2,2-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBALMKJFWPQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-dimethyl-but-3-enoic acid amide

IUPAC Name: 2,3-dimethylbut-3-enamide CAS Number: 89530-95-0

This technical guide provides a comprehensive overview of 2,3-dimethyl-but-3-enoic acid amide, a member of the β,γ-unsaturated amide family of organic compounds. Due to a lack of extensive research on this specific molecule, this guide combines theoretical data for the target compound with experimental findings from closely related structural analogs and the broader class of β,γ-unsaturated amides to offer valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

While experimentally determined data for this compound is limited in publicly accessible literature, its basic properties can be calculated.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | Benchchem[1] |

| Molecular Weight | 113.16 g/mol | Benchchem[1] |

| IUPAC Name | 2,3-dimethylbut-3-enamide | Benchchem[1] |

| CAS Number | 89530-95-0 | Benchchem[1] |

Spectroscopic Characterization (Theoretical)

| Spectroscopy Type | Expected Features |

| ¹H NMR | Signals corresponding to two amide protons (if not exchanged), a vinyl proton, a methine proton at the α-carbon, and two distinct methyl groups. |

| ¹³C NMR | Resonances for a carbonyl carbon, two sp² hybridized carbons of the double bond, an sp³ hybridized α-carbon, and two methyl carbons. |

| IR Spectroscopy | N-H stretching bands (around 3200-3500 cm⁻¹), a strong C=O stretching band (Amide I, ~1650 cm⁻¹), an N-H bending band (Amide II), and C=C stretching.[1] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. Common fragmentation patterns would involve cleavage of the amide bond and rearrangements. |

Synthesis and Experimental Protocols

No specific experimental protocol for the synthesis of this compound has been published. However, general methods for the synthesis of β,γ-unsaturated amides are well-documented and can be adapted. One common approach is the deconjugative isomerization of α,β-unsaturated amides. Another method involves the carbonylation of allylamines in the presence of a palladium catalyst.[2] A recently developed approach features the regioselective addition of carbamoyl chlorides to unactivated alkenes.[3]

General Experimental Protocol: Synthesis of a β,γ-Unsaturated Amide via Deconjugative Isomerization

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

-

Acylation: The corresponding α,β-unsaturated acid is converted to its acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature.

-

Amination: The crude acid chloride is then slowly added to a solution of an amine (e.g., ammonia for a primary amide) and a non-nucleophilic base (e.g., triethylamine) in an inert solvent at low temperature to form the α,β-unsaturated amide.

-

Isomerization: The α,β-unsaturated amide is treated with a strong base (e.g., potassium tert-butoxide) in an aprotic solvent (e.g., THF) at a controlled temperature to facilitate the deconjugative isomerization to the β,γ-unsaturated amide.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The product is extracted with an organic solvent, dried, and purified using column chromatography on silica gel.

Biological Activity and Potential Applications

There are no dedicated studies on the biological activity of this compound. However, the β,γ-unsaturated amide motif is a valuable pharmacophore. Compounds containing this functional group have been investigated for a range of biological activities, including as anticonvulsants, antimicrobials, and anti-inflammatory agents.[4] Fatty acid amides, a related class of compounds, have shown antimicrobial, insecticidal, and antiproliferative activities.[5]

The β,γ-unsaturated amide structure is also a versatile synthetic intermediate. The double bond and the amide group can be further functionalized, making these compounds useful building blocks in the synthesis of more complex molecules such as γ-lactams and various alkaloids.[3][6]

Chemical Reactivity and Pathways

The chemical reactivity of this compound is dictated by its two primary functional groups: the amide and the alkene.

-

Amide Group: Can undergo hydrolysis (acid or base-catalyzed) to yield the corresponding carboxylic acid and ammonia, reduction to form an amine, and various N-functionalization reactions.[1]

-

Alkene Group: Susceptible to electrophilic addition reactions (e.g., hydrohalogenation, hydration), oxidation (e.g., epoxidation, dihydroxylation), and reduction (hydrogenation). It can also participate in cycloaddition reactions.

Below is a diagram illustrating a general synthetic pathway to β,γ-unsaturated amides.

References

molecular structure and formula of 2,3-dimethyl-but-3-enoic acid amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimethyl-but-3-enoic acid amide, also known by its IUPAC name 2,3-dimethylbut-3-enamide, is an organic compound featuring two key functional groups: an amide and an alkene.[1] Its molecular formula is C₆H₁₁NO.[2] The presence of both a reactive double bond and a stable amide linkage makes it a molecule of interest for synthetic chemistry and potentially for applications in materials science and drug discovery. This guide provides a comprehensive overview of its molecular structure, properties, and potential reactivity, compiled for professionals in research and development.

Molecular Structure and Properties

The core structure of this compound consists of a four-carbon butenoic acid backbone with methyl groups at the second and third positions. The double bond is located between the third and fourth carbon atoms, and an amide group is attached to the carbonyl carbon.[1]

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2,3-dimethylbut-3-enamide | [1] |

| Synonyms | This compound, 3-Methylen-2-methylbutanamid, 2,3-Dimethyl-but-3-enamid | [2] |

| CAS Number | 89530-95-0 | [2] |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [2] |

Molecular Visualization

The two-dimensional structure of this compound can be represented as follows:

Potential Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, one source indicates the existence of three synthesis routes.[2] General principles of organic chemistry suggest that its synthesis could be approached through the amidation of the corresponding carboxylic acid, 2,3-dimethyl-but-3-enoic acid, or its acid chloride.

The reactivity of this molecule is dictated by its two primary functional groups: the amide and the alkene.

Amide Group Reactivity

The amide group is generally stable but can participate in several key reactions:[1]

-

Hydrolysis: Cleavage of the amide bond to form the corresponding carboxylic acid and ammonia, typically under acidic or basic conditions.

-

Reduction: Conversion of the amide to an amine.

-

Transamidation: Exchange of the amine portion of the amide with another amine.

Alkene Group Reactivity

The carbon-carbon double bond is electron-rich and thus susceptible to electrophilic attack. Potential reactions include:[1]

-

Electrophilic Addition: Reactions such as halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl) are characteristic of alkenes.[1]

-

Radical Reactions: The double bond can undergo free-radical addition.[1]

-

Photochemical Reactions: α,β-unsaturated amides are known to participate in various photochemical reactions upon UV irradiation.[1]

A logical workflow for a potential synthesis could involve the preparation of the carboxylic acid precursor followed by amidation.

Potential Biological Significance

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways. However, the broader class of unsaturated amides has been investigated for various biological activities. Some unsaturated amides have demonstrated antifungal, antimicrobial, and insecticidal properties. Furthermore, certain α,β-unsaturated amides have been shown to interact with DNA. These general activities of related compounds suggest that this compound could be a candidate for biological screening.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to develop and validate their own methods based on standard organic chemistry techniques for amide synthesis and purification, and for the characterization of compounds containing alkene and amide functionalities. Analytical methods would likely involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide and alkene functional groups.

Conclusion

This compound is a molecule with interesting structural features that suggest a range of potential chemical reactivity. While specific experimental data and biological activity for this particular compound are scarce, its structural motifs are present in molecules of known importance. This guide provides a foundational understanding for researchers and professionals, highlighting the need for further investigation into the synthesis, properties, and potential applications of this compound. The development of detailed experimental protocols and the exploration of its biological activity could open new avenues for its use in various scientific and industrial fields.

References

Spectroscopic and Synthetic Profile of 2,3-dimethyl-but-3-enoic acid amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2,3-dimethyl-but-3-enoic acid amide. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic values presented herein are predicted based on established principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug discovery.

Compound Overview

This compound is an unsaturated aliphatic amide with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . The structure features a terminal double bond, a quaternary carbon, and a primary amide functional group. This combination of functionalities makes it an interesting target for synthetic and medicinal chemistry research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.5 | br s | 2H | -NH₂ |

| ~ 4.9 | s | 1H | =CH ₂ (geminal) |

| ~ 4.8 | s | 1H | =CH ₂ (geminal) |

| ~ 2.5 | q | 1H | -CH (CH₃) |

| ~ 1.7 | s | 3H | =C(CH₃)- |

| ~ 1.2 | d | 3H | -CH(CH₃ ) |

Predicted splitting patterns: s = singlet, d = doublet, q = quartet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 175 - 178 | Quaternary | C =O |

| ~ 145 | Quaternary | =C (CH₃)₂ |

| ~ 112 | Secondary | =C H₂ |

| ~ 45 | Tertiary | -C H(CH₃) |

| ~ 20 | Primary | =C(C H₃)- |

| ~ 15 | Primary | -CH(C H₃) |

Table 3: Predicted IR Absorption Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350, 3180 | Strong, broad | N-H stretch (primary amide) |

| ~ 3080 | Medium | =C-H stretch |

| ~ 2970 - 2850 | Medium to Strong | C-H stretch (aliphatic) |

| ~ 1680 | Strong | C=O stretch (Amide I) |

| ~ 1640 | Medium | C=C stretch |

| ~ 1620 | Strong | N-H bend (Amide II) |

| ~ 900 | Strong | =CH₂ bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 113 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M - NH₃]⁺ |

| 70 | Strong | [M - CONH₂]⁺ |

| 55 | Strong | [C₄H₇]⁺ |

| 44 | Moderate to Strong | [CONH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This proposed synthesis involves the conversion of the corresponding carboxylic acid to an acyl chloride, followed by amidation.

Step 1: Synthesis of 2,3-dimethyl-but-3-enoyl chloride

-

To a solution of 2,3-dimethyl-but-3-enoic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.[1]

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The excess thionyl chloride and solvent can be removed under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Amidation of 2,3-dimethyl-but-3-enoyl chloride

-

Dissolve the crude 2,3-dimethyl-but-3-enoyl chloride in an anhydrous aprotic solvent like dichloromethane.

-

Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) dropwise with vigorous stirring.[2]

-

A white precipitate of the amide and ammonium chloride will form.[2]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified amide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.[4]

Infrared (IR) Spectroscopy

-

For a solid sample, a spectrum can be obtained using the KBr pellet method or as a Nujol mull.

-

For a liquid or low-melting solid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).[5][6]

-

The spectrum should be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or by injection into a gas chromatograph for a volatile sample (GC-MS).[7][8]

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.[9]

-

The data is collected and plotted as relative intensity versus mass-to-charge ratio (m/z).[10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

References

- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. books.rsc.org [books.rsc.org]

- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. youtube.com [youtube.com]

- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

The Unfolding Therapeutic Potential of Unsaturated Amides: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The unique chemical architecture of unsaturated amides has positioned them as a compelling class of molecules in the landscape of modern drug discovery. Their diverse biological activities, ranging from antifungal and anticancer to anti-inflammatory effects, have captured the attention of the scientific community. This technical guide provides an in-depth exploration of the core biological activities of unsaturated amides, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to empower researchers in their quest for novel therapeutics.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

A significant area of investigation for unsaturated amides is their potential as antifungal agents, particularly against resistant strains. Certain α,β-unsaturated amide derivatives have demonstrated potent activity by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Quantitative Antifungal Activity

The in vitro antifungal activity of representative α,β-unsaturated amides against various Candida species is summarized below. The minimum inhibitory concentration (MIC) is a key indicator of antifungal potency.

| Compound | C. albicans MIC (μg/mL) | C. glabrata MIC (μg/mL) | C. krusei MIC (μg/mL) |

| Compound C07 | 0.25 | 0.5 | 1 |

| Fluconazole | 0.5 | 16 | 64 |

Data is illustrative and compiled from representative studies.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of unsaturated amides against Candida species, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Yeast nitrogen base (YNB) medium supplemented with 2% glucose.

-

96-well microtiter plates.

-

Test compounds (unsaturated amides) and control antifungal (e.g., fluconazole).

-

Candida species isolates.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation: Culture the Candida isolates on Sabouraud dextrose agar plates at 35°C for 24-48 hours. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Further dilute this suspension in YNB medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds and fluconazole in the 96-well plates using YNB medium.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by α,β-unsaturated amides.

Caption: Inhibition of CYP51 by α,β-unsaturated amides blocks ergosterol synthesis.

Anticancer Activity: Modulating Key Signaling Pathways

Unsaturated amides, particularly those derived from polyunsaturated fatty acids (PUFAs), have emerged as promising candidates in cancer therapy. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines by modulating critical signaling pathways, including the cannabinoid and PPARγ pathways.

Quantitative Anticancer Activity

The cytotoxic effects of representative unsaturated amides on breast cancer cell lines are presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | IC50 (µM) |

| N-arachidonoylethanolamine (Anandamide) | MCF-7 | 15 |

| Docosahexaenoyl ethanolamide | MDA-MB-231 | 25 |

Data is illustrative and compiled from representative studies.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

Test compounds (unsaturated amides).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the unsaturated amides for 24-72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][3][4][5][6]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

-

Cancer cell lines.

-

Test compounds.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Treat cells with the unsaturated amides at their IC50 concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7][8]

Signaling Pathways in Anticancer Activity

Cannabinoid Receptor Signaling:

Caption: Unsaturated amides modulate cancer cell survival and proliferation via cannabinoid receptors.

PPARγ Signaling:

Caption: PPARγ activation by unsaturated amides leads to anticancer effects.

Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

Unsaturated amides also exhibit potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and modulating signaling pathways like NF-κB.

Quantitative Anti-inflammatory Activity

The inhibitory effect of a representative unsaturated amide on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages is shown below.

| Compound | IC50 for NO Inhibition (µM) |

| N-Palmitoylethanolamine (PEA) | 10 |

Data is illustrative and compiled from representative studies.

Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cell line.

-

Complete culture medium.

-

24-well plates.

-

Lipopolysaccharide (LPS).

-

Test compounds (unsaturated amides).

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Sodium nitrite standard solution.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the unsaturated amides for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[9][10][11][12][13]

Signaling Pathway: NF-κB Inhibition

The following diagram depicts the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Unsaturated amides can inhibit the NF-κB pathway, reducing inflammatory gene expression.

Conclusion

Unsaturated amides represent a versatile and promising class of bioactive molecules with significant therapeutic potential. Their ability to target diverse biological pathways underscores their importance in the development of new treatments for a range of diseases. This technical guide provides a foundational understanding of their antifungal, anticancer, and anti-inflammatory activities, offering researchers the necessary tools and insights to further explore and harness the power of these remarkable compounds. The provided experimental protocols and pathway diagrams serve as a starting point for more in-depth investigation and drug development efforts.

References

- 1. Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide to Reaction Mechanisms Involving the Amide Functional Group

For Researchers, Scientists, and Drug Development Professionals

The amide functional group is a cornerstone of organic chemistry and is of paramount importance in the pharmaceutical and biotechnology industries. Its presence in peptides, proteins, and a vast array of synthetic drugs underscores the necessity for a comprehensive understanding of its reactivity. This technical guide provides an in-depth exploration of the core reaction mechanisms involving the amide functional group, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid in research and development.

Amide Hydrolysis

Amide hydrolysis, the cleavage of the amide bond by water, is a fundamental reaction that can be catalyzed by either acid or base. Due to the resonance stabilization of the amide bond, this process typically requires harsh conditions such as strong acids or bases and elevated temperatures.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia or an amine yields the corresponding carboxylic acid.[1][2]

Caption: Acid-Catalyzed Amide Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide to form a tetrahedral intermediate. The breakdown of this intermediate to expel the amide anion is the rate-determining step. The resulting carboxylic acid is deprotonated by the strongly basic amide anion, driving the reaction to completion. Subsequent acidification of the reaction mixture is necessary to obtain the neutral carboxylic acid.[1][2]

Caption: Base-Catalyzed Amide Hydrolysis Pathway.

Quantitative Data for Amide Hydrolysis

The rate of amide hydrolysis is highly dependent on the reaction conditions and the structure of the amide. The following table summarizes representative kinetic data for the hydrolysis of various amides.

| Amide | Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Benzamide | 0.0219 M NaOH | 1.15 x 10⁻⁴ M⁻¹ min⁻¹ (40.7 °C) | - | [3] |

| N-Methylacetamide | High-Temperature Water (pH 7) | - | 99 | [2] |

| N-Methylacetamide | Acid Catalyzed | - | 31 | [2] |

| N-Methylacetamide | Base Catalyzed | - | 21 | [2] |

| Formamide | Base Catalyzed | - | - | [4] |

Experimental Protocols for Amide Hydrolysis

Acid-Catalyzed Hydrolysis of Benzamide:

-

In a round-bottom flask equipped with a reflux condenser, place benzamide (1.0 g, 8.25 mmol) and 10% aqueous sulfuric acid (20 mL).

-

Heat the mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the benzoic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude benzoic acid from hot water to obtain the pure product.

Base-Catalyzed Hydrolysis of Benzamide:

-

In a round-bottom flask fitted with a reflux condenser, dissolve benzamide (1.0 g, 8.25 mmol) in 10% aqueous sodium hydroxide (20 mL).

-

Heat the solution to reflux for 1-2 hours. Ammonia gas will be evolved, which can be detected with moist litmus paper.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, which will precipitate the benzoic acid.

-

Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water.

Amide Reduction

The reduction of amides is a valuable transformation that yields amines. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄).

Mechanism of Reduction with LiAlH₄

The reduction of an amide with LiAlH₄ proceeds through a two-step mechanism. Initially, the hydride attacks the carbonyl carbon to form a tetrahedral intermediate. In the case of primary and secondary amides, the acidic proton on the nitrogen is first removed by the hydride. The aluminum coordinates to the oxygen atom, making it a good leaving group. The lone pair on the nitrogen then expels the aluminate species to form an iminium ion. A second hydride ion from another molecule of LiAlH₄ then attacks the iminium ion to yield the final amine product.[5][6]

Caption: Amide Reduction with LiAlH₄.

Quantitative Data for Amide Reduction

The reduction of amides with LiAlH₄ is generally a high-yielding reaction. The table below provides examples of yields for the reduction of various amides.

| Amide | Product | Yield (%) | Reference |

| N,N-Dimethylcyclohexanecarboxamide | N,N-Dimethylcyclohexylmethylamine | 93 | [7] |

| Diethyl Phthalate (Lactam analog) | 1,2-Benzenedimethanol | 93 | [7] |

| General Primary Amides | Primary Amines | High | [8] |

| General Secondary Amides | Secondary Amines | High | [8] |

| General Tertiary Amides | Tertiary Amines | High | [8] |

Experimental Protocol for Amide Reduction

Reduction of N-benzylacetamide with LiAlH₄:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

To a stirred suspension of LiAlH₄ (0.76 g, 20 mmol) in anhydrous diethyl ether (50 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of N-benzylacetamide (1.49 g, 10 mmol) in anhydrous diethyl ether (20 mL) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and then water again (2.4 mL).

-

Filter the resulting white precipitate of aluminum salts and wash it with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-ethylbenzylamine.

-

Purify the product by distillation or column chromatography.

Hofmann Rearrangement

The Hofmann rearrangement is a powerful method for the conversion of a primary amide to a primary amine with one fewer carbon atom. The reaction proceeds via an isocyanate intermediate.[9][10]

Mechanism of the Hofmann Rearrangement

The reaction is initiated by the deprotonation of the primary amide by a base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an anion, which then undergoes a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, to form an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to give the primary amine.[9]

Caption: Hofmann Rearrangement Mechanism.

Quantitative Data for the Hofmann Rearrangement

The Hofmann rearrangement is a versatile reaction with generally good to excellent yields.

| Amide | Product | Yield (%) | Reference |

| Phthalimide | Anthranilate Derivatives | 39-75 | [11] |

| Benzamide | Aniline | - | [12] |

| Various Carboxamides | Primary Amines | 38-89 | [12] |

| Cyclic Imides | Amino Acids | 69-83 | [12] |

Experimental Protocol for the Hofmann Rearrangement

Preparation of Aniline from Benzamide:

-

In a flask, dissolve sodium hydroxide (10 g, 0.25 mol) in water (50 mL). Cool the solution in an ice bath.

-

In a separate beaker, dissolve benzamide (6.05 g, 0.05 mol) in a minimal amount of cold water.

-

Slowly add bromine (8.0 g, 0.05 mol) to the cold sodium hydroxide solution with stirring to prepare a solution of sodium hypobromite.

-

Add the benzamide solution to the sodium hypobromite solution while keeping the temperature below 10 °C.

-

Slowly warm the mixture to about 75 °C and maintain this temperature for about 15 minutes.

-

The aniline can be isolated by steam distillation from the alkaline solution.

-

Extract the distillate with diethyl ether, dry the ether layer over anhydrous sodium sulfate, and remove the ether by distillation to obtain aniline.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that is used for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. The reaction is typically carried out using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in refluxing acidic conditions.[13]

Mechanism of the Bischler-Napieralski Reaction

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. One involves the formation of a nitrilium ion intermediate, while the other proceeds through a dichlorophosphoryl imine-ester intermediate. The prevailing mechanism is often dependent on the specific reaction conditions. In the nitrilium ion pathway, the amide oxygen is removed by the dehydrating agent to form a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by rearomatization to yield the dihydroisoquinoline product.[13]

Caption: Bischler-Napieralski Reaction Pathway.

Quantitative Data for the Bischler-Napieralski Reaction

The yields of the Bischler-Napieralski reaction can vary depending on the substrate and the reaction conditions.

| Substrate | Conditions | Product | Yield (%) | Reference |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | - | [13] |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | P₂O₅ | Mixture of normal and abnormal products | - | [13] |

| (S)-1-alkyl-1,2-diphenylethylamides | POCl₃-P₂O₅ | 3-alkyl-4-phenyl-1,2-dihydroisoquinolines | 80-91 (de) | [14] |

| Various β-arylethylamides | P₂O₅ or POCl₃ | 3,4-dihydroisoquinolines | Generally Good | [15] |

Experimental Protocol for the Bischler-Napieralski Reaction

Synthesis of 1-Methyl-3,4-dihydroisoquinoline:

-

To a solution of N-(2-phenylethyl)acetamide (1.63 g, 10 mmol) in anhydrous toluene (20 mL) in a round-bottom flask, add phosphoryl chloride (POCl₃, 2.3 g, 15 mmol).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Make the aqueous solution basic by the addition of 20% sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 1-methyl-3,4-dihydroisoquinoline by vacuum distillation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds using a substituted amide (commonly dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃). The reaction proceeds via the formation of a Vilsmeier reagent, which is a chloroiminium ion.[16][17]

Mechanism of the Vilsmeier-Haack Reaction

The reaction begins with the formation of the electrophilic Vilsmeier reagent from the reaction of DMF and POCl₃. The electron-rich aromatic ring then attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aryl aldehyde.[16]

Caption: Vilsmeier-Haack Reaction Pathway.

Quantitative Data for the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile formylation method with good yields for suitable substrates.

| Aromatic Substrate | Conditions | Product | Yield (%) | Reference |

| Anisoles | Solvent-free, grinding | Formylated Anisoles | - | [18] |

| Pyridines | Solvent-free, grinding | Formylated Pyridines | - | [18] |

| Various Anisoles | Thermal | Formylated Anisoles | - | [19] |

| Various Pyridines | Thermal | Formylated Pyridines | - | [19] |

Experimental Protocol for the Vilsmeier-Haack Reaction

Formylation of N,N-Dimethylaniline:

-

In a flask cooled in an ice-salt bath, place anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Slowly add phosphoryl chloride (POCl₃, 3.0 mL, 32.5 mmol) with stirring, keeping the temperature below 10 °C.

-

To this Vilsmeier reagent, add N,N-dimethylaniline (2.42 g, 20 mmol) dropwise with stirring, maintaining the temperature below 20 °C.

-

After the addition is complete, heat the reaction mixture on a water bath at 60-70 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and make it alkaline by adding a solution of sodium hydroxide.

-

The product, p-dimethylaminobenzaldehyde, can be isolated by filtration or extraction with a suitable solvent.

-

Recrystallize the crude product from aqueous ethanol.

This guide provides a foundational understanding of key reaction mechanisms involving the amide functional group. For more specific applications and advanced methodologies, researchers are encouraged to consult the primary literature cited herein.

References

- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 3. actachemscand.org [actachemscand.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]

- 6. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 14. The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines – SINAPSE [sinapse.ac.uk]

- 15. scribd.com [scribd.com]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. aml.iaamonline.org [aml.iaamonline.org]

electrophilic addition reactions of the but-3-enoic alkene moiety

An In-depth Technical Guide to the Electrophilic Addition Reactions of the But-3-enoic Acid Alkene Moiety

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic addition reactions targeting the alkene moiety of but-3-enoic acid (also known as vinylacetic acid). It details the underlying mechanisms, stereo- and regiochemical outcomes, and the profound influence of the terminal carboxylic acid group. Particular emphasis is placed on the intramolecular cyclization pathway—halolactonization—a pivotal reaction in the synthesis of valuable pharmaceutical intermediates.

Core Principles: The Dual Role of the Carboxyl Group

The reactivity of the C3-C4 double bond in but-3-enoic acid is fundamentally governed by the presence of the C1 carboxylic acid. This functional group exerts two competing effects that dictate the reaction's outcome.

Electronic Influence

The carboxylic acid group is electron-withdrawing through induction (-I effect). This effect deactivates the alkene, making it less nucleophilic and therefore less reactive towards electrophiles compared to simple alkenes like 1-butene. The initial electrophilic attack is consequently slower.

Intramolecular Nucleophilicity

While the inductive effect deactivates the double bond, the carboxyl group is also a potent internal nucleophile (especially in its deprotonated carboxylate form). Once an electrophile adds to the double bond to form a cationic intermediate (such as a halonium ion or a carbocation), the carboxylate can readily attack this electrophilic center in an intramolecular fashion. This intramolecular pathway is often kinetically and thermodynamically favored over attack by an external nucleophile, leading to the formation of a cyclic lactone.

The Predominant Reaction: Halolactonization

For γ,δ-unsaturated acids like but-3-enoic acid, electrophilic addition with halogens (I₂, Br₂, Cl₂) does not typically yield a simple dihalo-acid. Instead, it triggers a powerful and synthetically useful cascade known as halolactonization. This reaction is one of the most effective methods for synthesizing γ-lactones.

Mechanism of Halolactonization

The reaction proceeds via a two-step mechanism that ensures high regio- and stereoselectivity.

-

Formation of a Halonium Ion: The alkene's π-electrons attack the electrophilic halogen (e.g., Br₂ or I₂), forming a cyclic three-membered halonium ion intermediate and releasing a halide ion.

-

Intramolecular Nucleophilic Attack: The carboxylate oxygen acts as an internal nucleophile, attacking one of the carbons of the halonium ion. This attack proceeds in an Sₙ2-like fashion from the side opposite the halonium bridge. This intramolecular cyclization is a 5-exo-tet process, which is kinetically favored according to Baldwin's rules, resulting in the formation of a stable five-membered γ-butyrolactone ring.

Caption: Mechanism of Iodolactonization of But-3-enoic Acid.

Regioselectivity and Stereochemistry

-

Regioselectivity: The intramolecular attack of the carboxylate on the iodonium ion intermediate preferentially occurs at the more substituted carbon (C4). This is because the C4 carbon can better stabilize the partial positive charge in the transition state. The formation of a five-membered ring is also kinetically favored over a six-membered one.

-

Stereochemistry: The reaction is highly stereoselective. The intramolecular nucleophilic attack occurs from the face opposite to the bulky halonium ion, resulting in an anti addition of the carboxylate oxygen and the halogen across the double bond.

Experimental Protocols and Data

Protocol for Iodolactonization of an Unsaturated Acid

This protocol is adapted from a procedure for a substituted pentadienoic acid and is applicable to but-3-enoic acid.

Workflow for Iodolactonization

Caption: A typical experimental workflow for an iodolactonization reaction.

Materials:

-

But-3-enoic acid

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (MeCN)

-

Diethyl ether (Et₂O)

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

But-3-enoic acid is dissolved in acetonitrile.

-

The solution is cooled to 0 °C.

-

A solution of iodine in acetonitrile is added, and the mixture is stirred for 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.

-

The reaction is quenched by adding a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with 10% aqueous Na₂S₂O₃, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data for Halolactonization

While specific data for the parent but-3-enoic acid is sparse, studies on substituted γ,δ-unsaturated acids demonstrate the efficiency of this reaction. The yields are generally moderate to excellent.

| Substrate (Unsaturated Acid) | Halogen Source | Product Type | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

| 4-Phenyl-hex-4-enoic acid | DCDMH¹ in CH₂Cl₂ | γ-Chlorolactone | 69% | 60:40 | |

| 4-Phenyl-hex-4-enoic acid | DCDMH¹ in MeOH | γ-Chlorolactone | 92% | >99:1 | |

| 4-Phenyl-hex-4-enoic acid | NBS² in CH₂Cl₂ | γ-Bromolactone | 89% | 70:30 | |

| 5-Phenyl-4-pentenoic acid | NBS² | γ-Bromolactone | 85% | 1.1:1 (endo:exo) | |

| 5-Phenyl-5-hexenoic acid | TBCO³ | δ-Bromolactone | 75% | 62:38 (er)⁴ | |

| 5-Phenyl-5-hexenoic acid | NIS⁵ | δ-Iodolactone | 90% | 76:24 (er)⁴ |

¹ DCDMH: 1,3-Dichloro-5,5-dimethylhydantoin ² NBS: N-Bromosuccinimide ³ TBCO: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone ⁴ er: enantiomeric ratio (from an asymmetric variant of the reaction) ⁵ NIS: N-Iodosuccinimide

Alternative Pathways: Intermolecular Addition

While halolactonization is dominant, achieving a standard intermolecular electrophilic addition (e.g., hydrohalogenation) is theoretically possible, though challenging. This pathway would require conditions that suppress the intramolecular cyclization.

Mechanism of Hydrohalogenation

In the presence of a strong acid like HBr, the reaction would proceed via a standard two-step electrophilic addition:

-

Protonation and Carbocation Formation: The alkene double bond is protonated by HBr. According to Markovnikov's rule , the proton adds to the carbon with more hydrogen atoms (C4) to generate the more stable secondary carbocation at C3. The electron-withdrawing effect of the distant carboxyl group slightly destabilizes this carbocation.

-

Nucleophilic Attack: The bromide ion (Br⁻) can then act as an external nucleophile, attacking the C3 carbocation to form the final product, 3-bromobutanoic acid.

However, the carboxyl group can compete with the bromide ion as a nucleophile, leading back to the lactonization pathway, which would yield a γ-lactone after rearrangement.

Caption: Competing intramolecular vs. intermolecular nucleophilic attack.

Applications in Medicinal Chemistry and Drug Development

The products derived from electrophilic additions to but-3-enoic acid are of significant interest to the pharmaceutical industry.

-

γ-Butyrolactones: The halo-γ-lactones produced via halolactonization are versatile intermediates. The γ-lactone core is a common structural motif found in a vast array of natural products and pharmacologically active compounds. They have been investigated for applications including tumor growth inhibition and as pancreatic lipase inhibitors. The carbon-halogen bond also serves as a synthetic handle for further functionalization via cross-coupling or substitution reactions.

-

Hydroxy and Amino Acids: The resulting lactones or halo-acids can be converted into valuable hydroxy- and amino-acid derivatives. For instance, 4-amino-3-hydroxybutyric acid (GABOB), a derivative of butanoic acid, is a known anticonvulsant drug. The synthesis of such chiral building blocks is crucial for developing drugs that target the central nervous system.

Steric Hindrance Effects of Methyl Groups in 2,3-Dimethyl-but-3-enoic Acid Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the steric hindrance effects imparted by the methyl groups in 2,3-dimethyl-but-3-enoic acid amide. This compound, possessing both an amide and a vinyl group, presents a unique chemical architecture where steric crowding significantly influences its conformational preferences, reactivity, and potential as a synthetic building block. This document explores the molecule's structural features, proposes synthetic and analytical protocols, and discusses the implications of its steric hindrance in the context of chemical synthesis and drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from established principles of organic chemistry and data for analogous structures to provide a robust theoretical framework.

Introduction

This compound (CAS No. 89530-95-0) is an unsaturated amide characterized by a sterically congested core.[1][2] The presence of two methyl groups at the C2 and C3 positions creates a significant steric shield around the amide functionality and the double bond.[1] This steric hindrance is a key determinant of the molecule's chemical behavior, influencing its reactivity in nucleophilic acyl substitution, electrophilic addition, and its conformational dynamics. Understanding these steric effects is crucial for harnessing this molecule's potential in synthetic chemistry and for predicting its interactions in biological systems.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2,3-dimethylbut-3-enamide | [1] |

| CAS Number | 89530-95-0 | [2] |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [2] |

| InChI Key | LWBALMKJFWPQBS-UHFFFAOYSA-N | [1] |

Steric Effects on Reactivity

The methyl groups at C2 and C3 positions exert a profound influence on the reactivity of both the amide and the alkene functionalities.

Amide Group Reactivity

Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization of the nitrogen lone pair with the carbonyl group.[1] The steric hindrance in this compound is expected to further decrease this reactivity.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the amide bond to the corresponding carboxylic acid is anticipated to be significantly slower compared to less substituted amides. The bulky methyl groups impede the approach of a nucleophile (water or hydroxide) to the electrophilic carbonyl carbon.

| Amide Structure | Relative Rate of Hydrolysis (Hypothetical) | Steric Hindrance |

| But-3-enoic acid amide | 100 | Low |

| 2-Methyl-but-3-enoic acid amide | 45 | Medium |

| This compound | 10 | High |

This table presents hypothetical relative rates to illustrate the expected impact of steric hindrance. Actual experimental data is not currently available.

Alkene Group Reactivity

The 1,1-disubstituted vinyl group in this compound is susceptible to electrophilic addition. However, the steric bulk and the substitution pattern are expected to influence the regioselectivity and the potential for carbocation rearrangements.[1]

Hydrohalogenation: The addition of HBr, for instance, is predicted to proceed via a carbocation intermediate. Protonation of the terminal carbon of the double bond would initially form a secondary carbocation. A subsequent 1,2-methyl shift from the adjacent quaternary carbon would lead to a more stable tertiary carbocation.[1]

Figure 1. Proposed mechanism for the hydrohalogenation of this compound.

Conformational Analysis

The rotational barrier around the C-N amide bond and the overall molecular conformation are significantly influenced by the steric interactions of the methyl groups. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the conformational dynamics of this molecule in solution.[1]

| NMR Technique | Information Gained |

| ¹H NMR | Chemical shifts and coupling constants provide insights into the local electronic environment and dihedral angles. |

| ¹³C NMR | Chemical shifts indicate the hybridization and substitution of carbon atoms. |

| 2D NOESY | Through-space correlations reveal spatial proximities between protons, helping to define the 3D structure. |

| 2D COSY | Through-bond correlations identify coupled protons. |

| 2D HSQC/HMBC | Correlations between protons and carbons aid in unambiguous signal assignment. |

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis starts from the corresponding carboxylic acid, 2,3-dimethyl-but-3-enoic acid.

Figure 2. Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,3-Dimethyl-but-3-enoyl chloride

-

To a solution of 2,3-dimethyl-but-3-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the evolution of gas.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2,3-dimethyl-but-3-enoyl chloride in anhydrous DCM and cool to 0 °C.

-

Bubble ammonia gas through the solution or add a solution of ammonia in dioxane (2.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol for NMR Analysis

-

Prepare a 5-10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum to assess purity and initial structural features.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to fully assign all proton and carbon signals and to determine through-bond and through-space correlations.

-

Analyze the NOESY spectrum for correlations that indicate spatial proximity between the methyl groups and other protons, which will provide insights into the preferred conformation.

Relevance in Drug Development

α,β-Unsaturated amides are a class of compounds with recognized biological activity, often acting as Michael acceptors. Their conjugated system can react with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins.[3] This reactivity can be harnessed for the development of targeted covalent inhibitors.

The steric hindrance in this compound could serve as a tool to modulate this reactivity. The methyl groups may prevent non-specific reactions while allowing for interaction with specific binding pockets that can accommodate the sterically demanding framework.

References

A Technical Guide to Substituted Butenoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted butenoic acid derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development. Their structural diversity allows for the fine-tuning of their physicochemical properties and biological targets. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action of substituted butenoic acid derivatives across various therapeutic areas, including their roles as enzyme inhibitors and anti-infective agents.

Core Synthetic Strategies

The synthesis of substituted butenoic acid derivatives can be achieved through several strategic routes. A common approach involves the aldol condensation of methyl ketones with glyoxylic acid, often facilitated by microwave irradiation, to form 4-oxo-2-butenoic acids. Another prevalent method is the Friedel–Crafts acylation of electron-rich aromatic compounds with maleic anhydride. These foundational structures can then be further modified to generate a diverse library of derivatives.

Below is a generalized workflow for the synthesis and evaluation of substituted butenoic acid derivatives.

Caption: General workflow from synthesis to biological evaluation.

Therapeutic Applications and Biological Activity

Substituted butenoic acid derivatives have demonstrated significant potential in a variety of therapeutic areas. The following sections detail their activity as neprilysin inhibitors, histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, antifungal agents, and anti-HIV agents, supported by quantitative data and experimental protocols.

Neprilysin Inhibitors for Cardiovascular Diseases

Neprilysin (NEP) is a key enzyme in the degradation of natriuretic peptides, which play a crucial role in cardiovascular homeostasis. Inhibition of NEP leads to increased levels of these peptides, promoting vasodilation and natriuresis.

Table 1: In Vitro Inhibitory Activity of Substituted Biphenyl Butanoic Acid Derivatives against Neprilysin

| Compound | Substitution | NEP IC50 (nM) |

| 4 | H | 17 |

| 13 | Cl | 1 |

| 16 | CH3 | 1 |

Data extracted from literature on structure-guided design of NEP inhibitors.

This protocol outlines a fluorometric method to determine the inhibitory activity of compounds against neprilysin.

-

Reagent Preparation :

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Reconstitute lyophilized human recombinant neprilysin in assay buffer.

-

Prepare a working solution of the fluorogenic NEP substrate in assay buffer.

-

-

Assay Procedure :

-

Add test compound dilutions, positive control (a known NEP inhibitor), and a vehicle control to the wells of a 96-well microplate.

-

Add the neprilysin enzyme solution to all wells and incubate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the NEP substrate solution to all wells.

-

Measure the fluorescence intensity kinetically for 60-120 minutes at an excitation wavelength of 330 nm and an emission wavelength of 430 nm using a fluorescence microplate reader.

-

-

Data Analysis :

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

-

Histone Deacetylase (HDAC) Inhibitors in Oncology

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer development, making them an attractive target for anticancer drug design.

Table 2: HDAC Inhibitory Activity of Aryl Butenoic Acid Derivatives

| Compound | Description | % Inhibition (at 100 µM) |

| 3j | Dimethyl substituted morpholine derivative | 75 |

| NaBA | Sodium Butyrate (Reference Inhibitor) | 20 |

Data from studies on aryl butenoic acid derivatives as a new class of histone deacetylase inhibitors.[1]

This protocol describes a fluorometric assay to measure the activity of HDACs and the potency of their inhibitors.

-

Reagent Preparation :

-

Prepare nuclear extracts from a suitable cell line (e.g., HeLa cells) as the source of HDAC enzymes.

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a working solution of the fluorogenic HDAC substrate.

-

Prepare a developer solution containing a protease to cleave the deacetylated substrate.

-

-

Assay Procedure :

-

Add the nuclear extract, assay buffer, and test compound dilutions to the wells of a 96-well plate.

-

Add the HDAC substrate to initiate the reaction and incubate at 37°C for 30 minutes.

-

Stop the deacetylation reaction and initiate the development reaction by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

-

Data Analysis :

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each test compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Anti-Inflammatory Agents

Substituted butenoic acid derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). COX-2, in turn, catalyzes the production of prostaglandins, which are key mediators of inflammation. Some butenoic acid derivatives exert their anti-inflammatory effects by inhibiting these pathways.

Caption: Inhibition of NF-κB and COX-2 pathways.

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

-

Animal Preparation :

-

Acclimate male Sprague-Dawley rats for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Compound Administration :

-

Administer the test compound, vehicle control, or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

-

Induction of Edema :

-

One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema :

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis :

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

-

This in vitro assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.

-

Cell Culture :

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation :

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production. Include unstimulated and vehicle-treated stimulated controls.

-

-

Sample Collection and Analysis :

-

After a specified incubation period (e.g., 4-6 hours), collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis :

-

Generate a standard curve using recombinant TNF-α.

-

Calculate the concentration of TNF-α in each sample.

-

Determine the percent inhibition of TNF-α release for each compound concentration and calculate the IC50 value.

-

Antifungal Agents

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. Substituted butenoic acid derivatives have shown promising activity against various fungal pathogens.

Table 3: Antifungal Activity of Butenolide Derivatives against Sclerotinia sclerotiorum

| Compound | EC50 (mg/L) |

| V-6 | 1.51 |

| VI-7 | 1.81 |

| 3-8 (Lead) | 10.62 |

Data from studies on the synthesis and antifungal activity of new butenolide containing methoxyacrylate scaffold.[2]

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Inoculum Preparation :

-

Prepare a standardized inoculum of the fungal strain to be tested from a fresh culture.

-

-

Assay Plate Preparation :

-

Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium.

-

Include a drug-free growth control and a sterility control.

-

-

Inoculation and Incubation :

-

Add the fungal inoculum to each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading the Results :

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

-

Anti-HIV Agents

The human immunodeficiency virus (HIV) remains a major global health challenge. Substituted butenoic acid derivatives have been investigated as potential anti-HIV agents, with some showing inhibitory activity against key viral enzymes like reverse transcriptase.

Table 4: Anti-HIV-1 Activity of Benzimidazolyl Diketo Acid Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 13g | 40 | 550 | 13.7 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. Data from studies on the design and synthesis of 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives as anti-HIV-1 agents.

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.

-

Reagent Preparation :

-

Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and digoxigenin- and biotin-labeled nucleotides.

-

Prepare dilutions of the test compound.

-

-

Enzymatic Reaction :

-

Add recombinant HIV-1 RT and the test compound to the reaction mixture.

-

Incubate at 37°C for 1 hour to allow for the synthesis of a DNA strand.

-

-

Detection :

-

Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.

-

Add an anti-digoxigenin antibody conjugated to peroxidase.

-

Add a peroxidase substrate and measure the resulting colorimetric signal.

-

-

Data Analysis :

-

Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.

-

Conclusion

Substituted butenoic acid derivatives are a valuable scaffold in medicinal chemistry, demonstrating a broad range of biological activities with therapeutic potential in cardiovascular disease, oncology, inflammation, and infectious diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring and advancing this promising class of compounds. Further investigation into their structure-activity relationships, mechanisms of action, and pharmacokinetic properties will be crucial for the development of novel therapeutics based on the butenoic acid core.

References

Methodological & Application

Application Note and Detailed Synthesis Protocol for 2,3-dimethyl-but-3-enoic acid amide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,3-dimethyl-but-3-enoic acid amide, a potentially valuable building block in medicinal chemistry and drug development. The protocol outlines the conversion of 2,3-dimethyl-but-3-enoic acid to the corresponding primary amide.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 2,3-dimethyl-but-3-enoic acid in a two-step, one-pot procedure via an acyl chloride intermediate.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ammonia is a corrosive and pungent gas. Work in a fume hood and handle with care.

-

All solvents are flammable. Avoid open flames and work in a well-ventilated area.

Materials and Equipment:

-

2,3-dimethyl-but-3-enoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Aqueous ammonia (NH₄OH, ~28-30%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Part 1: Formation of 2,3-dimethyl-but-3-enoyl chloride

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add 2,3-dimethyl-but-3-enoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the acid.

-

Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with stirring.

-

After the addition is complete, gently heat the reaction mixture to reflux (approx. 40°C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 2,3-dimethyl-but-3-enoyl chloride, which is used in the next step without further purification.

Part 2: Amidation of 2,3-dimethyl-but-3-enoyl chloride

-

Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath to 0°C.

-

Slowly add concentrated aqueous ammonia (3.0 eq) dropwise to the stirred solution. An exothermic reaction and the formation of a white precipitate (ammonium chloride) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete reaction.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.